molecular formula C4H5N3O2 B13945086 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone CAS No. 42837-62-7

1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone

Cat. No.: B13945086
CAS No.: 42837-62-7
M. Wt: 127.10 g/mol
InChI Key: JLCNFOBYKXAGSB-UHFFFAOYSA-N
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Description

1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone is a heterocyclic compound featuring an oxadiazole ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The oxadiazole ring system is known for its stability and versatility, making it a valuable scaffold in the synthesis of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of amidoximes with acyl chlorides under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, yielding the desired oxadiazole derivative .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxadiazole N-oxides, reduced heterocycles, and substituted oxadiazole derivatives .

Scientific Research Applications

1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
  • 3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine

Uniqueness: 1-(5-Amino-1,2,4-oxadiazol-3-yl)ethanone is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

42837-62-7

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

1-(5-amino-1,2,4-oxadiazol-3-yl)ethanone

InChI

InChI=1S/C4H5N3O2/c1-2(8)3-6-4(5)9-7-3/h1H3,(H2,5,6,7)

InChI Key

JLCNFOBYKXAGSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC(=N1)N

Origin of Product

United States

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